![molecular formula C13H14N2O2S B4627846 2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine](/img/structure/B4627846.png)
2-{[2-(4-methoxyphenoxy)ethyl]thio}pyrimidine
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including nucleophilic substitution and coupling reactions. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for small molecule anticancer drugs, has been optimized through halogenation, coupling, and nucleophilic reactions to achieve a high total yield of up to 85% (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using various analytical techniques, including 1H NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal details about the conformation, substitution pattern, and the overall geometry of the molecules. For example, crystal structure analysis of a related pyrimidine derivative showed a flattened half-chair conformation and highlighted the intermolecular interactions stabilizing the structure (Prasad et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including alkylation, cyclization, and nucleophilic substitution, to introduce different functional groups and modify their properties. These reactions are crucial for exploring their biological activities and potential as pharmaceuticals. For instance, reactions involving phosphorus oxychloride and nucleophilic reagents have been used to synthesize substituted thieno[2,3-d]pyrimidines, indicating the versatility of pyrimidine derivatives in chemical synthesis (Grinev & Kaplina, 1985).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure and substituents. These properties are essential for understanding their behavior in different environments and for their application in drug formulation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present on the pyrimidine ring and its substituents. Studies on the synthesis and characterization of these derivatives provide insight into their potential chemical behavior and interactions, which is critical for their application in medicinal chemistry.
properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-11-3-5-12(6-4-11)17-9-10-18-13-14-7-2-8-15-13/h2-8H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMMEONIZTDQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Methoxyphenoxy)ethyl]thio}pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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